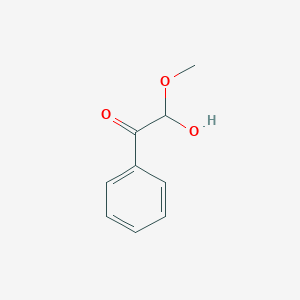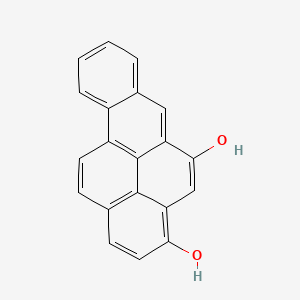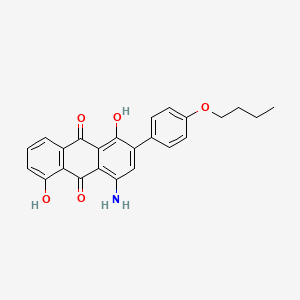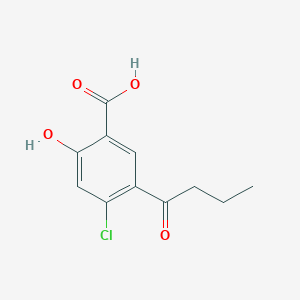
5-Butanoyl-4-chloro-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butanoyl-4-chloro-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a butanoyl group, a chlorine atom, and a hydroxyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butanoyl-4-chloro-2-hydroxybenzoic acid typically involves the acylation of 4-chloro-2-hydroxybenzoic acid with butanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Butanoyl-4-chloro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-butanoyl-4-chloro-2-ketobenzoic acid.
Reduction: Formation of 5-butanoyl-4-chloro-2-hydroxybenzyl alcohol.
Substitution: Formation of 5-butanoyl-4-amino-2-hydroxybenzoic acid or 5-butanoyl-4-thio-2-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
5-Butanoyl-4-chloro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Butanoyl-4-chloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity through halogen bonding. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the butanoyl group, making it less hydrophobic.
5-Bromosalicylic acid: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
2-Hydroxy-5-nitrobenzoic acid: Contains a nitro group, which significantly changes its electronic properties and reactivity.
Uniqueness
5-Butanoyl-4-chloro-2-hydroxybenzoic acid is unique due to the presence of the butanoyl group, which increases its hydrophobicity and may enhance its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural feature can influence its solubility, reactivity, and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
98453-73-7 |
|---|---|
Fórmula molecular |
C11H11ClO4 |
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
5-butanoyl-4-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-2-3-9(13)6-4-7(11(15)16)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3,(H,15,16) |
Clave InChI |
SHVISTAQQOKBFF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C=C(C(=C1)C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
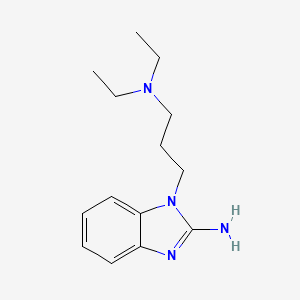
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)

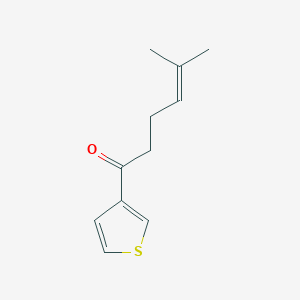
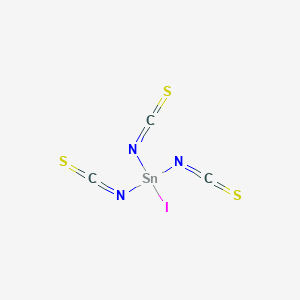
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)

